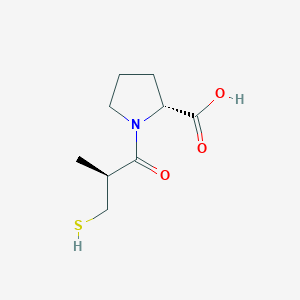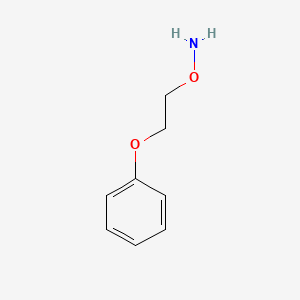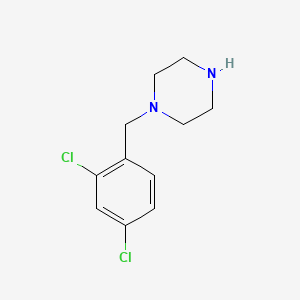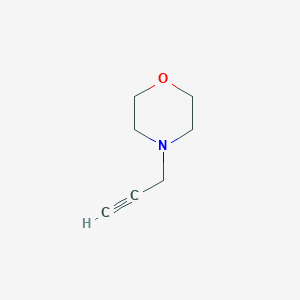
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid typically involves the conversion of an optically active D-(-)-3-mercapto-2-methyl-propionic acid, where the mercapto function is protected, into the corresponding acid chloride. This acid chloride is then reacted with an L-proline compound, and the protected mercapto group is liberated to obtain the desired proline derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to meet production demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, reduced derivatives from reduction, and substituted products from nucleophilic substitution .
科学研究应用
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Primarily used as an ACE inhibitor for treating hypertension and heart failure.
Industry: Utilized in the development of pharmaceuticals and as a reagent in various chemical processes
作用机制
The compound exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system that regulates blood pressure. By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets involved include the active site of the ACE enzyme, where the compound binds and inhibits its activity .
相似化合物的比较
Similar Compounds
Captopril: Another ACE inhibitor with a similar mercapto group.
Enalapril: An ACE inhibitor that lacks the mercapto group but has a similar mechanism of action.
Lisinopril: A long-acting ACE inhibitor with a different chemical structure but similar therapeutic effects
Uniqueness
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is unique due to its specific chemical structure, which includes both a mercapto group and a pyrrolidine ring. This combination provides distinct binding properties and potency as an ACE inhibitor compared to other similar compounds .
属性
分子式 |
C9H15NO3S |
|---|---|
分子量 |
217.29 g/mol |
IUPAC 名称 |
(2R)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m1/s1 |
InChI 键 |
FAKRSMQSSFJEIM-RNFRBKRXSA-N |
手性 SMILES |
C[C@H](CS)C(=O)N1CCC[C@@H]1C(=O)O |
规范 SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(4-Methylphenyl)-2-oxoethyl]pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B1362664.png)











